
2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is an intriguing compound characterized by a complex structure that includes pyridazinone, piperidine, and pyranone moieties. This unique combination of functional groups may open up diverse chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one involves several key steps:
Formation of 6-methyl-2-oxo-2H-pyran-4-yl intermediate: : This can be achieved by the condensation of malonic acid derivatives with acetoacetic ester under acidic conditions, followed by cyclization.
Preparation of piperidine-1-carbonyl derivative: : This intermediate can be synthesized through a multistep process starting from piperidine, involving acylation and subsequent functional group transformations.
Coupling of intermediates: : The final coupling step involves the reaction of the pyranone intermediate with the piperidine-1-carbonyl derivative under suitable catalytic conditions to form the target compound.
Industrial Production Methods
Industrial scale production often follows the same synthetic routes as above but utilizes optimized conditions for yield and purity. This might include the use of automated reactors, controlled temperatures, and pressures, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyranone ring.
Reduction: : The carbonyl groups in the structure provide sites for reduction.
Substitution: : The aromatic pyridazinone ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenating agents like bromine, nucleophiles like amines or alcohols.
Major Products
The major products from these reactions will be derivatives of the original structure with modifications at the specified reactive sites, such as hydroxylated, halogenated, or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in the synthesis of more complex molecules.
Its functional groups allow for versatile modifications, making it valuable in developing novel chemical compounds.
Biology
Its structure suggests possible interactions with biological targets.
Medicine
Investigated for potential pharmacological activities due to its complex structure.
Could serve as a lead compound in drug discovery, particularly for targeting enzymes or receptors involved in disease processes.
Industry
Utilized in the production of specialty chemicals.
The compound’s stability makes it suitable for various industrial processes requiring high-performance materials.
Mecanismo De Acción
The detailed mechanism by which 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exerts its effects involves binding to specific molecular targets. The pyridazinone and piperidine moieties may interact with enzyme active sites or receptor binding pockets, leading to modulation of their activity. The exact pathways would depend on the biological context and the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyridine-1-carbonyl)pyridazin-3(2H)-one: : A slight variation in the heterocycle.
6-methyl-2-oxo-2H-pyran-4-yl piperidine derivatives: : Lacking the pyridazinone group.
Pyridazinone-based compounds: : Differing in substituents on the pyridazinone ring.
Uniqueness
What sets 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one apart is the combination of pyranone, piperidine, and pyridazinone moieties. This confers unique chemical reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
IUPAC Name |
2-methyl-6-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-11-9-13(10-16(22)24-11)25-12-5-7-20(8-6-12)17(23)14-3-4-15(21)19(2)18-14/h3-4,9-10,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYKUZHWULBKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine](/img/structure/B2528746.png)
![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)
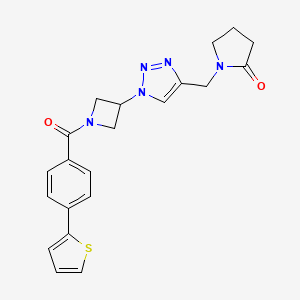
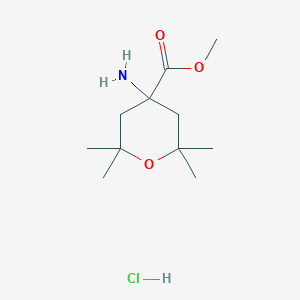

![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)

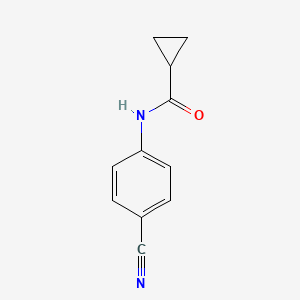
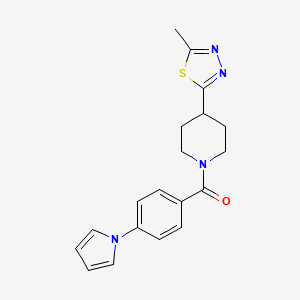

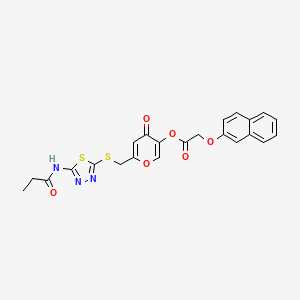
![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)
![5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528766.png)
